molecular formula C12H21NO2 B13021417 Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13021417
M. Wt: 211.30 g/mol
InChI Key: VHUPYWTWVSDQQT-UHFFFAOYSA-N
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Description

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential applications. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design for improving binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step reactions. One common method involves the annulation of cyclopentane or four-membered rings. For example, a procedure might start with the reaction of a suitable amine with a cyclopentanone derivative, followed by cyclization and protection steps . Another approach involves the use of lithium diisopropylamide in tetrahydrofuran, followed by a series of reactions including reduction, oxidation, and substitution steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce functional groups like hydroxyl, amino, or thiol groups .

Scientific Research Applications

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for high binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a balance of rigidity and flexibility. This makes it a valuable scaffold in drug design and other applications where precise molecular interactions are crucial .

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUPYWTWVSDQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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